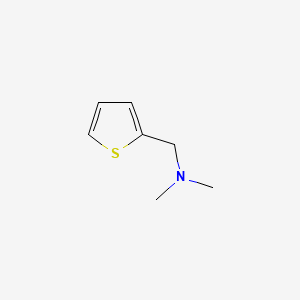

N,N-Dimethyl(2-thienylmethyl)amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQUVKALZASWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180665 | |

| Record name | N,N-Dimethyl(2-thienylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26019-17-0 | |

| Record name | N,N-Dimethyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26019-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-(thiophen-2-yl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026019170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26019-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26019-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl(2-thienylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl(2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-1-(THIOPHEN-2-YL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30WP6FJ13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dimethyl(2-thienylmethyl)amine (CAS: 26019-17-0): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

N,N-Dimethyl(2-thienylmethyl)amine, a tertiary amine featuring a thiophene heterocycle, is a pivotal building block in synthetic organic and medicinal chemistry. Its strategic importance lies in the dimethylaminomethyl group, which serves as a powerful directing group in ortho-lithiation reactions, enabling regioselective functionalization of the thiophene ring at the C3 position. This unique reactivity profile makes it an invaluable precursor for the synthesis of a wide array of complex thiophene derivatives with significant potential in drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, established synthetic protocols, key chemical reactivities, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Compound Identification and Core Properties

Nomenclature and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for researchers. The following table summarizes the key identifiers for N,N-Dimethyl(2-thienylmethyl)amine.

| Identifier | Value |

| Common Name | N,N-Dimethyl(2-thienylmethyl)amine |

| IUPAC Name | N,N-dimethyl-1-(thiophen-2-yl)methanamine[1] |

| CAS Number | 26019-17-0[1][2] |

| Synonyms | 2-(Dimethylaminomethyl)thiophene[1][2], N,N-Dimethyl(2-thienylmethyl)amine[1] |

| PubChem CID | 95702[1] |

| EC Number | 247-410-8[1] |

| UNII | 30WP6FJ13W[1] |

Physicochemical Properties

Understanding the physical and chemical properties of N,N-Dimethyl(2-thienylmethyl)amine is crucial for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | PubChem[1] |

| Molecular Weight | 141.24 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Generic |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents. | ChemBK |

Synthesis and Mechanistic Insights

The synthesis of N,N-Dimethyl(2-thienylmethyl)amine is most commonly achieved through reductive amination, a robust and high-yielding method in organic synthesis.

Primary Synthetic Route: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct and efficient pathway to N,N-Dimethyl(2-thienylmethyl)amine from the corresponding primary amine, 2-thiophenemethylamine. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Causality Behind Experimental Choices: The preference for the Eschweiler-Clarke reaction stems from its use of inexpensive and readily available reagents, high yields, and straightforward work-up procedures. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. The in-situ generation of the reducing agent and the irreversible nature of the final step drive the reaction to completion.

Detailed Experimental Protocol:

-

To a stirred solution of 2-thiophenemethylamine (1 equivalent) in formic acid (excess, ~5-10 equivalents), add aqueous formaldehyde (37% solution, ~2.5-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 100 °C) for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., concentrated NaOH or KOH solution) until the pH is >12. Caution: This neutralization is highly exothermic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield N,N-Dimethyl(2-thienylmethyl)amine as a colorless to pale yellow liquid.

Workflow of Eschweiler-Clarke Synthesis:

Caption: Synthetic workflow for N,N-Dimethyl(2-thienylmethyl)amine via Eschweiler-Clarke reaction.

Key Chemical Reactivity: Directed Ortho-Metalation (DoM)

The most significant chemical property of N,N-Dimethyl(2-thienylmethyl)amine in synthetic chemistry is its ability to undergo directed ortho-metalation (DoM). The dimethylaminomethyl group at the C2 position acts as a powerful directed metalation group (DMG), coordinating to an organolithium base (typically n-butyllithium or s-butyllithium) and directing deprotonation to the adjacent C3 position of the thiophene ring with high regioselectivity.

Mechanistic Insight: The nitrogen atom of the dimethylamino group coordinates to the lithium ion of the organolithium reagent, delivering the base to the proximate C3 proton. This chelation-assisted deprotonation is kinetically favored over deprotonation at other positions of the thiophene ring, leading to the formation of a stable 3-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the C3 position.

General Experimental Protocol for DoM:

-

Dissolve N,N-Dimethyl(2-thienylmethyl)amine (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, ~1.1 equivalents) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at low temperature for 1-2 hours to ensure complete lithiation.

-

Add a solution of the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) and continue stirring for several hours, allowing the mixture to slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous work-up and purify the product by column chromatography or distillation.

Directed Ortho-Metalation (DoM) and Electrophilic Quench:

Caption: Mechanism of directed ortho-metalation and subsequent electrophilic quench.

Applications in Drug Development

The dimethylamine moiety is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to their pharmacological activity and pharmacokinetic properties.[3][4] N,N-Dimethyl(2-thienylmethyl)amine, as a versatile synthetic intermediate, plays a crucial role in the synthesis of novel thiophene-containing compounds with potential therapeutic applications. The thiophene ring is a well-established bioisostere for the benzene ring and is present in numerous marketed drugs.

The ability to selectively functionalize the thiophene ring at the C3 position via DoM makes N,N-Dimethyl(2-thienylmethyl)amine a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. These derivatives have been explored for a variety of biological activities, including as antagonists for various receptors.

Safety and Handling

N,N-Dimethyl(2-thienylmethyl)amine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

References

-

ChemBK. N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-ETHANE-1,2-DIAMINE. Available at: [Link]

-

Stenutz. dimethyl[(thiophen-2-yl)methyl]amine. Available at: [Link]

-

PubChem. N,N-Dimethyl-1-(thiophen-2-yl)methanamine. Available at: [Link]

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

Sources

- 1. N,N-Dimethyl-1-(thiophen-2-yl)methanamine | C7H11NS | CID 95702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DIMETHYL-1-(THIOPHEN-2-YL)METHANAMINE [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alkylamines.com [alkylamines.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.nl [fishersci.nl]

"synthesis route for N,N-Dimethyl(2-thienylmethyl)amine"

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl(2-thienylmethyl)amine

Abstract

N,N-Dimethyl(2-thienylmethyl)amine is a valuable tertiary amine intermediate, serving as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its thiophene core and dimethylaminomethyl moiety are key pharmacophores that impart specific biological activities. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of the most effective synthetic strategies, including nucleophilic substitution and reductive amination pathways. Each method is evaluated for its efficiency, scalability, safety, and economic viability, providing a robust framework for laboratory-scale synthesis and industrial production.

Introduction: The Significance of N,N-Dimethyl(2-thienylmethyl)amine

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs. When functionalized with a dimethylaminomethyl group at the 2-position, the resulting molecule, N,N-Dimethyl(2-thienylmethyl)amine, becomes a versatile precursor for more complex molecular architectures. Its structural motifs are found in compounds such as the H2-receptor antagonist Nizatidine and other biologically active agents. The efficient and reliable synthesis of this intermediate is therefore a subject of considerable interest in synthetic organic chemistry. This guide explores the most prominent and practical methodologies for its preparation.

Primary Synthesis Route: Nucleophilic Substitution

One of the most direct and widely employed methods for synthesizing N,N-Dimethyl(2-thienylmethyl)amine is the nucleophilic substitution (SN2) reaction between a reactive 2-thienylmethyl electrophile and dimethylamine. The success of this approach hinges on the efficient preparation of the key intermediate, 2-(chloromethyl)thiophene.

Synthesis of the Key Precursor: 2-(Chloromethyl)thiophene

The stability of 2-(chloromethyl)thiophene is a critical consideration; it is known to be susceptible to decomposition and self-condensation, especially in the presence of acid or heat.[1][2] Proper handling and storage, including stabilization with an amine base like dicyclohexylamine and distillation at reduced pressure, are crucial for obtaining a pure, reactive precursor.[1]

Two primary methods for its synthesis are prevalent:

Method A: Chlorination of 2-Thiophenemethanol

This route involves the conversion of the commercially available alcohol, 2-thiophenemethanol, into the corresponding chloride using a chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common choice.[3][4]

-

Mechanism: The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps involving the departure of sulfur dioxide and chloride, results in the desired 2-(chloromethyl)thiophene. The pyridine acts as a scavenger for the HCl generated during the reaction.

Method B: Direct Chloromethylation of Thiophene

This industrial-scale method involves the reaction of thiophene with formaldehyde and hydrogen chloride, often in a biphasic system.[1][5] This reaction is a classic example of an electrophilic aromatic substitution (Blanc chloromethylation).

-

Causality: The reaction proceeds by the in-situ formation of a highly electrophilic chloromethyl cation (or its equivalent), which then attacks the electron-rich thiophene ring, primarily at the more reactive 2-position. Careful temperature control (typically below 5°C) is essential to minimize the formation of byproducts such as bis(2-thienyl)methane and the 2,5-disubstituted product.[1][6]

Caption: Comparative routes to 2-(chloromethyl)thiophene.

| Parameter | Method A: From 2-Thiophenemethanol | Method B: Direct Chloromethylation |

| Starting Material | 2-Thiophenemethanol | Thiophene |

| Reagents | Thionyl chloride, Pyridine | Formaldehyde, HCl |

| Typical Yield | 60-76%[3] | 40-80%[1][5] |

| Advantages | Milder conditions, higher purity | Lower cost of raw materials, scalable |

| Disadvantages | More expensive starting material | Harsh acidic conditions, byproduct formation |

| Safety Concerns | Use of corrosive SOCl₂ | Generation of HCl gas, unstable product[1] |

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-thiophenemethanol (1 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting oil by vacuum distillation to obtain pure 2-(chloromethyl)thiophene.

Alkylation of Dimethylamine: The Final Step

With the reactive chloride in hand, the final step is a straightforward SN2 reaction with dimethylamine. Dimethylamine can be used as an aqueous solution, a solution in an organic solvent (like THF or ethanol), or as a gas.

-

Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This single-step concerted reaction displaces the chloride ion, forming the C-N bond and yielding N,N-Dimethyl(2-thienylmethyl)amine. Using an excess of dimethylamine helps to minimize the formation of a quaternary ammonium salt byproduct.

Caption: SN2 synthesis of the target compound.

-

Setup: In a pressure-resistant flask equipped with a magnetic stirrer, dissolve 2-(chloromethyl)thiophene (1 eq.) in tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C and add an aqueous solution of dimethylamine (40%, 2-3 eq.).

-

Reaction: Seal the flask and stir the mixture at room temperature overnight. The reaction progress can be monitored by GC-MS.

-

Work-up: Add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure N,N-Dimethyl(2-thienylmethyl)amine.

Alternative Route: Reductive Amination

Reductive amination is a powerful and highly versatile method for C-N bond formation.[7][8] This approach synthesizes the target amine by reacting thiophene-2-carboxaldehyde with dimethylamine in the presence of a reducing agent. This "one-pot" procedure is often preferred for its operational simplicity and high efficiency.

Mechanism and Rationale

The reaction proceeds in two distinct stages within the same pot:

-

Iminium Ion Formation: Thiophene-2-carboxaldehyde first reacts with dimethylamine (a secondary amine) to form a carbinolamine intermediate. This intermediate readily dehydrates under the reaction conditions to form a transient, electrophilic iminium ion.

-

Reduction: A reducing agent present in the mixture then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

The choice of reducing agent is critical. Mild reducing agents are preferred as they selectively reduce the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the aldehyde. Other common reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[9]

Caption: Two-stage mechanism of reductive amination.

-

Setup: To a round-bottom flask, add thiophene-2-carboxaldehyde (1 eq.), dimethylamine (2M solution in THF, 1.5 eq.), and dichloromethane (DCM) as the solvent.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Continue stirring at room temperature for 4-12 hours until the starting aldehyde is consumed (monitor by TLC or GC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes until gas evolution ceases.

-

Isolation: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the target amine.

Classical Named Reactions: The Eschweiler-Clarke Approach

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary or secondary amines.[10][11] It uses an excess of formic acid and formaldehyde to convert amines into their corresponding tertiary methylamines.[12] A key advantage is that the reaction stops cleanly at the tertiary amine stage without forming quaternary ammonium salts.[11]

To synthesize N,N-Dimethyl(2-thienylmethyl)amine via this route, one must first prepare the primary amine precursor, 2-thenylamine. This can be achieved through methods like the reduction of 2-thiopheneacetonitrile.[13]

-

Mechanism: The reaction involves the reductive amination of the starting amine with formaldehyde, where formic acid serves as the hydride donor. The amine first forms an iminium ion with formaldehyde, which is then reduced by formate. The process repeats for a primary amine to yield the dimethylated product. The irreversible loss of carbon dioxide drives the reaction to completion.[9][11]

While elegant, this route is less direct as it requires the prior synthesis of 2-thenylamine, making it a multi-step process compared to the reductive amination of the aldehyde.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, available equipment, and safety requirements.

| Feature | Nucleophilic Substitution | Reductive Amination | Eschweiler-Clarke Reaction |

| Starting Materials | 2-(Chloromethyl)thiophene, Dimethylamine | Thiophene-2-carboxaldehyde, Dimethylamine | 2-Thenylamine, HCHO, HCOOH |

| Number of Steps | 1 (from chloride) | 1 (from aldehyde) | 1 (from primary amine) |

| Overall Atom Economy | Moderate | High | High |

| Reagent Toxicity | Precursor is lachrymatory/unstable[1] | NaBH(OAc)₃ is a moisture-sensitive irritant | Formic acid is corrosive |

| Scalability | Good, but precursor instability is a concern | Excellent, widely used in industry | Good, but requires precursor synthesis |

| Key Advantage | Utilizes a common and direct C-X to C-N transformation | High efficiency, one-pot, mild conditions | Avoids over-alkylation (quaternization) |

Conclusion and Recommendations

For the laboratory-scale synthesis of N,N-Dimethyl(2-thienylmethyl)amine, reductive amination of thiophene-2-carboxaldehyde stands out as the superior method. Its operational simplicity, use of readily available starting materials, mild reaction conditions, and high efficiency make it an ideal choice for researchers. The use of sodium triacetoxyborohydride as the reducing agent provides excellent selectivity and simplifies the work-up procedure.

For large-scale industrial production, the nucleophilic substitution route starting from the direct chloromethylation of thiophene may be more economically viable due to the lower cost of the raw materials.[5] However, this advantage must be carefully weighed against the challenges associated with the handling and stability of the 2-(chloromethyl)thiophene intermediate, which requires specialized equipment and stringent safety protocols.

The Eschweiler-Clarke reaction remains a valuable tool for exhaustive methylation but is less efficient for this specific target compared to the other routes due to the need for an additional step to synthesize the primary amine precursor.

References

- Organic Syntheses Procedure. (n.d.). 2-chloromethylthiophene.

- BenchChem. (2025). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.

- ChemicalBook. (n.d.). 2-(Chloromethyl)thiophene synthesis.

- ChemicalBook. (2025). 2-(Chloromethyl)thiophene.

- Google Patents. (n.d.). BRPI0209874B1 - Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- ChemicalBook. (n.d.). Thiophene-2-ethylamine synthesis.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction.

- Dissertation. (n.d.). Study on the Synthesis of 2-Thiophene-2-yl-ethylamine.

- Google Patents. (n.d.). CN103351376A - Synthetic method of 2-thiophene ethylamine.

- Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.

- Google Patents. (n.d.). Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7.

- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.

- PrepChem.com. (n.d.). Synthesis of N-[2-[[5-(dimethylamino)methyl-2-thienyl]methyl]thioethyl]-N-cyclooctyl-2-nitro-1,1-ethenediamine.

- PMC - PubMed Central - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.

- ResearchGate. (2025). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines.

- Benchchem. (n.d.). Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide.

- Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.

- ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Conditions:.

- Benchchem. (n.d.). common side products in the chloromethylation of 2-chlorothiophene.

- PMC - NIH. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.

- PrepChem.com. (n.d.). Synthesis of N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1-phenoxy-1-etheneamine.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(Chloromethyl)thiophene | 765-50-4 [chemicalbook.com]

- 5. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of N,N-Dimethyl(2-thienylmethyl)amine

This document provides an in-depth technical guide to the spectroscopic characterization of N,N-Dimethyl(2-thienylmethyl)amine. As direct experimental data for this specific compound is not widely published, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of how to identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Molecule in Focus

N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine featuring a thiophene ring connected to a dimethylamino group via a methylene bridge. The thiophene moiety is a common heterocyclic scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring. The dimethylamino group can significantly influence the molecule's polarity, basicity, and pharmacokinetic properties. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This guide explains the causal relationships behind the expected spectral data and outlines the self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Causality and Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, particularly for resolving the coupling patterns of the thiophene ring protons. Deuterated chloroform (CDCl₃) is a common and appropriate solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethyl(2-thienylmethyl)amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

Process the data similarly and reference the CDCl₃ solvent peak to 77.16 ppm.

-

Predicted ¹H NMR Spectral Data Analysis

The structure contains three distinct proton environments: the thiophene ring, the methylene bridge, and the dimethylamino group.

-

Thiophene Protons (H3, H4, H5): The protons on the thiophene ring are in the aromatic region (δ 6.8-7.3 ppm). Due to the electron-donating nature of the alkyl substituent at the C2 position, the chemical shifts will be slightly different from unsubstituted thiophene.[1] H5 is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H4 and H3. H3 will be the most upfield, and H4 will be in between.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the electron-rich thiophene ring and the electron-withdrawing nitrogen atom. This "benzylic-like" position results in a downfield shift, expected to appear as a singlet around δ 3.6-3.8 ppm.

-

N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and deshielded by the adjacent nitrogen. They will appear as a sharp singlet, typically in the δ 2.2-2.6 ppm range.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H5 (Thiophene) | ~7.20 | dd | 1H | J₅,₄ ≈ 5.1 Hz, J₅,₃ ≈ 1.2 Hz |

| H4 (Thiophene) | ~6.95 | dd | 1H | J₄,₅ ≈ 5.1 Hz, J₄,₃ ≈ 3.5 Hz |

| H3 (Thiophene) | ~6.90 | dd | 1H | J₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1.2 Hz |

| Methylene (-CH₂-) | ~3.70 | s | 2H | - |

| Dimethyl (-N(CH₃)₂) | ~2.30 | s | 6H | - |

Predicted ¹³C NMR Spectral Data Analysis

The molecule has five distinct carbon environments. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon.

-

Thiophene Carbons: The carbon attached to the substituent (C2) is expected around δ 140-144 ppm. The other thiophene carbons (C3, C4, C5) will appear in the aromatic region, typically between δ 123-128 ppm.[3][4]

-

Methylene Carbon (-CH₂-): This carbon is deshielded by the adjacent nitrogen and the thiophene ring, with an expected chemical shift in the range of δ 55-60 ppm.

-

Dimethyl Carbon (-N(CH₃)₂): The two equivalent methyl carbons are deshielded by the nitrogen and are expected to appear around δ 45 ppm.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiophene, substituted) | ~142.0 |

| C5 (Thiophene) | ~127.0 |

| C4 (Thiophene) | ~125.5 |

| C3 (Thiophene) | ~124.0 |

| Methylene (-CH₂-) | ~58.0 |

| Dimethyl (-N(CH₃)₂) | ~45.5 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present.

Causality and Experimental Choices

For a liquid or solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable choice, requiring minimal sample preparation. As a tertiary amine, N,N-Dimethyl(2-thienylmethyl)amine will lack the characteristic N-H stretching bands seen in primary and secondary amines, which is a key identifying feature.[6][7] The analysis will instead focus on C-H, C=C, and C-N vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Place a small drop of the neat liquid or a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Predicted IR Spectral Data Analysis

The IR spectrum can be divided into key regions corresponding to specific molecular vibrations.

-

C-H Stretching Region:

-

C=C Stretching Region: The stretching vibrations of the C=C bonds within the thiophene ring will produce one or more bands in the 1600-1400 cm⁻¹ region.[10]

-

Fingerprint Region:

-

C-N Stretch: The C-N stretching vibration for a tertiary aliphatic amine is a key diagnostic peak, expected in the 1250–1020 cm⁻¹ range.[6]

-

C-H Bends: Various C-H bending (scissoring, wagging) modes for the CH₂ and CH₃ groups will appear in the 1470-1360 cm⁻¹ range.

-

Thiophene Ring Bends: Out-of-plane C-H bending from the 2-substituted thiophene ring gives rise to strong absorptions in the 900-700 cm⁻¹ region, which can be characteristic of the substitution pattern.[8]

-

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| ~3070 | C-H Stretch | Thiophene Ring | Medium-Weak |

| 2950-2800 | C-H Stretch | -CH₂- and -N(CH₃)₂ | Medium-Strong |

| ~1540, ~1430 | C=C Stretch | Thiophene Ring | Medium |

| ~1460 | C-H Bend (Scissor) | -CH₂- and -CH₃ | Medium |

| ~1150 | C-N Stretch | Aliphatic Tertiary Amine | Medium |

| ~710 | C-H Bend (Out-of-plane) | 2-Substituted Thiophene | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Causality and Experimental Choices

Electron Ionization (EI) is a common, high-energy ionization technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. The most fundamental principle guiding the fragmentation of amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon (in this case, the Cα-C(thiophene) bond) breaks. This cleavage is favored because it results in a resonance-stabilized iminium cation.[2]

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the gas chromatography (GC-MS) inlet.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Scan a mass range (e.g., m/z 35-300) to detect the molecular ion and all relevant fragment ions.

-

Data Presentation: The data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula is C₈H₁₃NS, giving a monoisotopic mass of 155.08 Da .

-

Molecular Ion (M⁺•): A peak at m/z 155 corresponding to the intact molecule minus one electron is expected. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

-

Base Peak (α-Cleavage): The most favorable fragmentation is the cleavage of the bond between the methylene group and the thiophene ring. This results in the loss of a thienyl radical (•C₄H₃S) and the formation of a highly stable, resonance-stabilized dimethyliminium cation (CH₂=N⁺(CH₃)₂ ) at m/z 58 . This is very likely to be the base peak (most intense peak) in the spectrum.

-

Thienylmethyl Cation: An alternative, less dominant fragmentation pathway is the cleavage of the C-N bond to generate the thienylmethyl cation ([C₄H₄S-CH₂]⁺) at m/z 97 . This is analogous to the formation of the benzyl cation (m/z 91) in benzylamine fragmentation.[11][12]

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 155 | [C₈H₁₃NS]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₅H₅S]⁺ | Thienylmethyl Cation (Loss of •N(CH₃)₂) |

| 58 | [C₃H₈N]⁺ | Dimethyliminium Cation (Loss of •C₅H₅S) |

Visualization of Structure and Fragmentation

Caption: Predicted EI mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of N,N-Dimethyl(2-thienylmethyl)amine is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement and environment of all atoms. IR spectroscopy serves to verify the presence of the key functional groups (thiophene, tertiary amine, alkyl chains) and the notable absence of N-H bonds. Finally, mass spectrometry confirms the molecular weight and provides strong evidence for the structure through a predictable fragmentation pattern dominated by alpha-cleavage, leading to a base peak at m/z 58. Together, these methods provide a self-validating and comprehensive characterization of the target molecule.

References

-

Bouchoux, G., & Bourcier, S. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(4), 365-375. Available at: [Link]

-

Goyal, S. S., & Tway, C. L. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 23(10), 1746-1754. Available at: [Link]

-

Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1973). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 46(10), 3227-3228. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

-

PubChem. (n.d.). 2-Thiophenemethanol. PubChem Compound Summary for CID 69467. Available at: [Link]

-

Maruyama, M., & Sone, T. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 80(8), 847-851. Available at: [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

Abraham, R. J., & Byrne, J. J. (2006). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1595-1603. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchwith.stevens.edu [researchwith.stevens.edu]

An In-Depth Technical Guide to N,N-Dimethyl(2-thienylmethyl)amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine featuring a thiophene ring, a structural motif of significant interest in medicinal chemistry. The presence of the electron-rich thiophene ring and the dimethylamino group imparts unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethyl(2-thienylmethyl)amine, detailed synthetic protocols, and an exploration of its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N-Dimethyl(2-thienylmethyl)amine is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential therapeutic agents.

Core Molecular Attributes

| Property | Value | Source |

| CAS Number | 26019-17-0 | |

| Molecular Formula | C₇H₁₁NS | |

| Molecular Weight | 141.24 g/mol | |

| IUPAC Name | N,N-dimethyl-1-(thiophen-2-yl)methanamine |

Physical Characteristics

While experimentally determined physical constants for N,N-Dimethyl(2-thienylmethyl)amine are not widely published, data for the closely related N-Methyl-(2-thienylmethyl)amine provides a useful estimation. It is important to note that the additional methyl group in the target compound will slightly alter these values.

| Property | Estimated Value | Source (for N-Methyl-(2-thienylmethyl)amine) |

| Boiling Point | 75-80 °C (at 4 Torr) | |

| Appearance | Light yellow to brown liquid |

The tertiary nature of N,N-Dimethyl(2-thienylmethyl)amine means it cannot act as a hydrogen bond donor, which generally results in a lower boiling point compared to its primary and secondary amine counterparts. However, the nitrogen's lone pair of electrons allows it to act as a hydrogen bond acceptor.

Solubility Profile

As a tertiary amine with a relatively small alkyl chain, N,N-Dimethyl(2-thienylmethyl)amine is expected to be soluble in a range of common organic solvents. This solubility is crucial for its use in various reaction conditions.

-

High Solubility: Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)

-

Limited Solubility: Water (tertiary amines with increasing alkyl substitution show decreasing water solubility)

-

Insoluble: Hexanes (generally)

Synthesis of N,N-Dimethyl(2-thienylmethyl)amine

The synthesis of N,N-Dimethyl(2-thienylmethyl)amine can be efficiently achieved through several established methodologies for the formation of tertiary amines. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and reliable methods are the Eschweiler-Clarke reaction and reductive amination.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts.[2]

Reaction Scheme:

Caption: Eschweiler-Clarke synthesis of N,N-Dimethyl(2-thienylmethyl)amine.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-thiophenemethylamine (1 equivalent).

-

Reagent Addition: Add an excess of formic acid (e.g., 2.5 equivalents) and formaldehyde (as a 37% aqueous solution, e.g., 2.5 equivalents). The use of excess reagents drives the reaction to completion.[1]

-

Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The evolution of carbon dioxide will be observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure N,N-Dimethyl(2-thienylmethyl)amine.

-

Method 2: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

Reaction Scheme:

Caption: Reductive amination synthesis of N,N-Dimethyl(2-thienylmethyl)amine.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxaldehyde (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add a solution of dimethylamine (e.g., 2 M in THF, 1.5 equivalents) to the reaction mixture.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the iminium ion.

-

Reducing Agent Addition: After stirring for a short period (e.g., 15-30 minutes), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. The choice of this reagent is critical as it is selective for the reduction of iminium ions in the presence of aldehydes.

-

Reaction Monitoring: Stir the reaction at room temperature for several hours (typically 2-12 hours) and monitor its progress by TLC.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of N,N-Dimethyl(2-thienylmethyl)amine. The following sections detail the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

-

Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the three protons on the thiophene ring. The coupling patterns (doublet of doublets, doublet) will be characteristic of a 2-substituted thiophene.

-

Methylene Protons (-CH₂-): A singlet in the range of δ 3.5-3.8 ppm, corresponding to the two protons of the methylene group linking the thiophene ring and the nitrogen atom.

-

Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons in the range of δ 2.2-2.5 ppm, characteristic of the N,N-dimethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Thiophene Carbons: Four signals in the aromatic region (typically δ 120-145 ppm) corresponding to the four carbons of the thiophene ring. The carbon attached to the methylene group will be a quaternary carbon and may show a weaker signal.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 55-65 ppm.

-

Dimethyl Carbons (-N(CH₃)₂): A signal in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. As a tertiary amine, N,N-Dimethyl(2-thienylmethyl)amine will not show the characteristic N-H stretching vibrations seen in primary and secondary amines.[3]

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H bonds of the thiophene ring.

-

C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (typically 2980-2800 cm⁻¹) corresponding to the C-H bonds of the methylene and methyl groups.

-

C=C Stretching (Aromatic): Weak to medium bands in the region of 1600-1450 cm⁻¹ due to the carbon-carbon double bonds within the thiophene ring.

-

C-N Stretching: A medium to weak band in the range of 1250-1020 cm⁻¹ for the aliphatic C-N bond.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] In this case, cleavage of the benzylic-like C-N bond would lead to the formation of a stable thienylmethyl cation (m/z = 97) and a dimethylaminyl radical.

-

Loss of a Methyl Group: Loss of a methyl radical (CH₃•) from the molecular ion to give a fragment at m/z = 126.

-

Chemical Reactivity

The chemical reactivity of N,N-Dimethyl(2-thienylmethyl)amine is governed by the interplay of the nucleophilic tertiary amine and the electron-rich aromatic thiophene ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base.

-

Salt Formation: It readily reacts with acids to form quaternary ammonium salts.

-

Alkylation: Further alkylation with alkyl halides can lead to the formation of quaternary ammonium salts. However, this is generally less facile than the alkylation of primary or secondary amines due to steric hindrance.

Reactions involving the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The -(CH₂)N(CH₃)₂ group is an activating, ortho-, para-directing group. In the case of the 2-substituted thiophene, electrophilic attack is favored at the 5-position.

-

Electrophilic Aromatic Substitution: The molecule can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 5-position of the thiophene ring.[4]

-

Lithiation: The thiophene ring can be deprotonated at the 5-position using strong bases like n-butyllithium, forming a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups.

Caption: Key reaction types for N,N-Dimethyl(2-thienylmethyl)amine.

Applications in Drug Development

The structural features of N,N-Dimethyl(2-thienylmethyl)amine make it a valuable scaffold in medicinal chemistry. The thiophene ring is a well-known bioisostere for the benzene ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The dimethylamino group can participate in key interactions with biological targets and improve water solubility.

A notable application of structurally related compounds is in the development of antihistamines. For instance, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)ethylenediamine is a known antihistamine agent, highlighting the potential of the N,N-Dimethyl(2-thienylmethyl)amine moiety in modulating histamine receptor activity.[5][6]

Derivatives of this amine are also being investigated for a range of other biological activities, leveraging the diverse chemistry of the thiophene ring to create libraries of compounds for screening against various therapeutic targets.

Safety and Handling

N,N-Dimethyl(2-thienylmethyl)amine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N-Dimethyl(2-thienylmethyl)amine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The combination of the thiophene ring and the dimethylamino group provides a unique structural and electronic profile that can be exploited in the design of new drug candidates. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective utilization.

References

-

PubChem. N,N-Dimethyl-1-(thiophen-2-yl)methanamine. [Link]

-

Grokipedia. Eschweiler–Clarke reaction. [Link]

-

University of California, Los Angeles. IR: amines. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution. [Link]

-

Lee, H. M., Dinwiddie, W. G., & Chen, K. K. (1947). The antihistamine action of N-(2-pyridyl)-N-(2-thenyl)-N', N'-dimethylethylenediamine hydrochloride. Journal of Pharmacology and Experimental Therapeutics, 90(1), 83–87. [Link]

-

Clark, J. H., Clapp, R. C., et al. (1949). Antihistamine agents; substituted N,N-dimethyl-N'-(2-pyridyl)-N'-thenylethylenediamines as antihistamine agents. The Journal of Organic Chemistry, 14(2), 216–227. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility of N,N-Dimethyl(2-thienylmethyl)amine in organic solvents"

An In-depth Technical Guide Topic: Solubility of N,N-Dimethyl(2-thienylmethyl)amine in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine incorporating a thiophene moiety, making it a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive framework for understanding and predicting the solubility of this compound. It delves into the theoretical principles governing its dissolution, based on its specific physicochemical properties, and presents detailed, field-proven protocols for both qualitative and quantitative solubility determination. By synthesizing molecular structure analysis with practical experimental methodologies, this guide serves as an essential resource for scientists working with N,N-Dimethyl(2-thienylmethyl)amine.

Compound Profile: N,N-Dimethyl(2-thienylmethyl)amine

A foundational understanding of the molecule's properties is the first step in predicting its behavior in different solvent environments.

Chemical Identity

-

IUPAC Name: N,N-dimethyl-1-(thiophen-2-yl)methanamine[2]

-

Common Synonyms: 2-(Dimethylaminomethyl)thiophene, N,N-Dimethyl(2-thenyl)amine[2]

-

CAS Number: 26019-17-0[2]

-

Molecular Formula: C₇H₁₁NS[2]

Physicochemical Properties

The key to predicting solubility lies in the molecule's physical and chemical characteristics, which dictate the nature and strength of its potential intermolecular interactions with a solvent.

| Property | Value | Source | Significance for Solubility |

| Molecular Weight | 141.24 g/mol | [2] | Influences the energy required to overcome the crystal lattice energy. |

| XLogP3 | 1.7 | [2] | Indicates a moderate lipophilic (oil-loving) character, suggesting better solubility in nonpolar solvents than in water. |

| Hydrogen Bond Donor Count | 0 | [2] | As a tertiary amine, it cannot donate hydrogen bonds, which limits its interaction with certain solvents.[3][4] |

| Hydrogen Bond Acceptor Count | 2 | [2] | The nitrogen lone pair and sulfur atom can accept hydrogen bonds from protic solvents (e.g., alcohols).[4] |

| Topological Polar Surface Area | 31.5 Ų | [2] | A relatively small polar surface area, consistent with its moderate lipophilicity. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for solubility prediction.[5] This concept is governed by the intermolecular forces between the solute (N,N-Dimethyl(2-thienylmethyl)amine) and the solvent.

Analysis of Molecular Structure

N,N-Dimethyl(2-thienylmethyl)amine is a molecule with distinct regions, each contributing to its overall solubility profile:

-

The Tertiary Amine Group (-N(CH₃)₂): This is the primary polar and basic center of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enabling interactions with protic solvents.[4][6]

-

The Thiophene Ring: This heterocyclic aromatic ring contributes to the molecule's van der Waals forces and potential π-π stacking interactions with aromatic solvents like benzene or toluene. The sulfur atom adds a degree of polarity.

-

The Methylene Bridge and Methyl Groups: These alkyl components are nonpolar and hydrophobic. Their presence increases the compound's affinity for nonpolar organic solvents.[7][8]

Logical Flow for Solubility Prediction

The interplay between the solute's structural features and the solvent's properties determines solubility. The following diagram illustrates the decision-making process for predicting solubility in a given solvent class.

Caption: Step-by-step workflow for the quantitative shake-flask method.

Causality and Self-Validation:

-

Why excess solid? Adding an amount of solute that is known to be in excess of its saturation point ensures that the final solution is genuinely saturated.

-

Why isothermal agitation? Maintaining a constant temperature is critical as solubility is temperature-dependent. Continuous agitation for 24-48 hours ensures that the system reaches thermodynamic equilibrium.

-

Why filtration? Using a sub-micron filter (e.g., 0.45 µm PTFE) is a crucial step to remove all undissolved microscopic particles, ensuring that only the dissolved solute is measured. This is a key self-validating step; without it, the measurement would be erroneously high.

-

Why a validated analytical method? Using a pre-validated technique like HPLC or GC with a proper calibration curve ensures that the final concentration measurement is accurate and reproducible.

Summary of Predicted Solubility

While experimental data is the ultimate authority, the following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a practical starting point for researchers.

| Solvent Class | Example Solvent | Predicted Solubility | Primary Intermolecular Forces |

| Protic | Methanol, Ethanol | High | Hydrogen Bonding (Acceptor), Dipole-Dipole, Van der Waals |

| Aromatic | Toluene | Good | Van der Waals, π-π Interactions |

| Ethers | THF, Diethyl Ether | Good | Dipole-Dipole, Van der Waals |

| Halogenated | Dichloromethane | High | Dipole-Dipole, Van der Waals |

| Ketones | Acetone | Good | Dipole-Dipole, Van der Waals |

| Alkanes | n-Hexane | Low to Moderate | Van der Waals |

Conclusion

N,N-Dimethyl(2-thienylmethyl)amine exhibits a versatile solubility profile, a direct consequence of its hybrid structure containing polar (tertiary amine), aromatic-like (thiophene), and nonpolar (alkyl) functionalities. High solubility is anticipated in polar protic and aprotic solvents, as well as chlorinated and aromatic solvents. Its solubility is predicted to be lower in highly nonpolar aliphatic solvents. The provided theoretical framework allows for rational solvent selection, while the detailed experimental protocols offer a clear path to generating robust, quantitative solubility data essential for advancing research, development, and manufacturing activities involving this compound.

References

- Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.

- Clark, J. (n.d.). An introduction to amines. Chemguide.

- NextLeap.AI. (2025). Physical Properties of Amines | Class 12 Chemistry. YouTube.

- Quora. (2018). How does branching increase the solubility in amines?.

-

Góral, M., Mączyński, A., & Shaw, D. G. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4). Retrieved from [Link]

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- CK-12 Foundation. (2026). Physical Properties of Amines.

- Unknown Author. (n.d.). Organic Chemistry II.

- Quora. (2018). Are amines soluble in organic solvents?.

- Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1-(thiophen-2-yl)methanamine. PubChem. Retrieved from [Link]

- ChemBK. (2024). N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-ETHANE-1,2-DIAMINE.

- Unknown Author. (n.d.). Organic Chemistry II (Chem2042).

Sources

- 1. chembk.com [chembk.com]

- 2. N,N-Dimethyl-1-(thiophen-2-yl)methanamine | C7H11NS | CID 95702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Navigating the Safety Profile of N,N-Dimethyl(2-thienylmethyl)amine: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for N,N-Dimethyl(2-thienylmethyl)amine. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data from structurally related molecules, including thiophene derivatives and tertiary amines, to offer a robust framework for safe handling and use in a laboratory setting. The information herein is intended to empower researchers to conduct their work with a high degree of safety awareness and to implement appropriate control measures.

Hazard Identification and Risk Assessment

N,N-Dimethyl(2-thienylmethyl)amine is a tertiary amine containing a thiophene moiety. An analysis of these structural components allows for an informed assessment of its potential hazards.

Based on aggregated GHS information for N,N-Dimethyl-1-(thiophen-2-yl)methanamine, a closely related compound, the primary hazards are identified as follows[1]:

-

Flammability: It is classified as a flammable liquid and vapor[1].

-

Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

These classifications necessitate careful handling to avoid ignition sources and direct contact.

Anticipated Toxicological Profile

-

Thiophene Moiety: Thiophene and its derivatives can be metabolized in the body through oxidative reactions, potentially forming reactive intermediates. These metabolites can then be conjugated with glutathione and excreted[2]. Some thiophene-containing compounds have been associated with toxicity, and it is prudent to handle all such derivatives with care[2].

-

Tertiary Amine Group: Tertiary amines as a class can be irritating to the skin, eyes, and respiratory tract.[3] Some aromatic amines are known to have more significant health effects, including potential carcinogenicity, though this is highly structure-dependent[4].

Given these considerations, N,N-Dimethyl(2-thienylmethyl)amine should be handled as a substance with the potential for moderate acute toxicity and as a significant irritant.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical for the safe handling of N,N-Dimethyl(2-thienylmethyl)amine.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.

-

Containment: For larger quantities or high-energy operations (e.g., sonication, heating), the use of a glove box or other closed system should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Recommended Equipment |

| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance. |

| Eye Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[5]. |

| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or suit is recommended. |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection is typically not required. If there is a potential for exposure outside of a fume hood, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used. |

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating the risks associated with N,N-Dimethyl(2-thienylmethyl)amine.

Handling Procedures

-

Avoid Ignition Sources: Due to its flammability, keep the compound away from open flames, hot surfaces, and sparks[1]. Use non-sparking tools and ensure all equipment is properly grounded.

-

Minimize Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. A flammable liquids storage cabinet is recommended.

Waste Disposal

-

Classification: Dispose of N,N-Dimethyl(2-thienylmethyl)amine and any contaminated materials as hazardous chemical waste.

-

Procedure: Follow all local, state, and federal regulations for the disposal of flammable and potentially toxic organic compounds. Do not pour down the drain.

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents.

Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Workflow for chemical spill response.

Small Spills:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

-

Clean-up: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

-

Evacuate: Evacuate the entire laboratory and restrict access.

-

Alert: Notify your institution's emergency response team immediately.

-

Ventilate: If it is safe to do so, increase ventilation to the area.

-

Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |